L-Fructose

Catalog No.
S626369
CAS No.
7776-48-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fructose

CAS Number

7776-48-9

Product Name

L-Fructose

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Studies of sugar metabolism and enzyme function

L-fructose can be used as a substrate to study enzymes involved in sugar metabolism. These enzymes are crucial for breaking down sugars into energy for cellular processes. By comparing the behavior of enzymes with L-fructose and D-fructose, researchers can gain insights into their stereospecificity, which refers to their preference for one form of a molecule over its mirror image []. This knowledge helps in understanding the intricate mechanisms of sugar metabolism and identifying potential targets for developing new drugs.

L-Fructose, commonly referred to as fruit sugar, is a naturally occurring ketohexose with the molecular formula C₆H₁₂O₆. It is classified as a monosaccharide and is primarily found in fruits, honey, and root vegetables. L-Fructose is known for its sweetness, which is approximately 1.2 to 1.8 times sweeter than sucrose (table sugar). Its unique structure allows it to exist in both cyclic and open-chain forms, predominantly as a five-membered ring (furanose) in solution .

Due to its functional groups:

  • Fermentation: L-Fructose can be fermented anaerobically by yeast and bacteria, converting it into ethanol and carbon dioxide. This property is exploited in the production of alcoholic beverages .
  • Maillard Reaction: It undergoes the Maillard reaction with amino acids, contributing to browning in food products. This reaction occurs more rapidly with L-Fructose than with glucose due to its higher proportion of open-chain form .
  • Dehydration: L-Fructose readily dehydrates to form hydroxymethylfurfural, which can be further processed into biofuels .

L-Fructose can be synthesized through several methods:

  • Enzymatic Synthesis: Enzymes such as fructokinase facilitate the conversion of other sugars into L-Fructose. For example, L-sorbose can be transformed into L-Fructose using specific enzyme-catalyzed reactions .
  • Chemical Synthesis: Recent advancements have led to efficient chemical synthesis methods that yield high-purity L-Fructose. These methods often involve multi-step reactions monitored by thin-layer chromatography .
  • Extraction from Natural Sources: L-Fructose can be extracted from fruits and vegetables where it naturally occurs, often alongside glucose and sucrose.

L-Fructose has diverse applications across various industries:

  • Food Industry: Due to its sweetness, L-Fructose is used as a sweetener in beverages, baked goods, and other food products. Its ability to enhance flavor while reducing caloric intake makes it popular among health-conscious consumers.
  • Pharmaceuticals: It serves as an excipient in drug formulations and is utilized for its potential health benefits, including prebiotic effects that promote gut health .
  • Biotechnology: In research settings, L-Fructose is used as a substrate for fermentation processes and metabolic studies.

Studies have shown that L-Fructose interacts with various biological pathways:

  • Metabolic Pathways: Research indicates that excessive intake of L-Fructose may disrupt lipid metabolism and contribute to obesity-related conditions .
  • Glycation Reactions: The non-enzymatic glycation of proteins by L-Fructose has implications for diabetic complications, although it has not been studied as extensively as similar reactions involving glucose .

L-Fructose shares similarities with other sugars but possesses unique characteristics that differentiate it:

CompoundTypeSweetness LevelUnique Features
GlucoseAldohexoseModeratePrimary energy source for cells
SucroseDisaccharideHighComposed of glucose and fructose
GalactoseAldohexoseLowComponent of lactose
MannoseAldohexoseLowInvolved in glycoprotein synthesis
SorboseKetohexoseModerateIntermediate in the synthesis of L-fructose

L-Fructose's distinct keto group allows it to participate in unique reactions such as the Maillard reaction more readily than glucose or sucrose. Its sweeter taste compared to other sugars makes it a preferred choice for food applications where lower caloric content is desired .

XLogP3

-3.2

UNII

ZJ8X2IF6RJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7776-48-9

Wikipedia

Keto-L-fructose

Dates

Modify: 2023-08-15

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